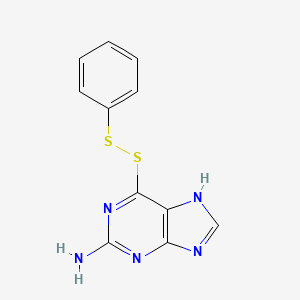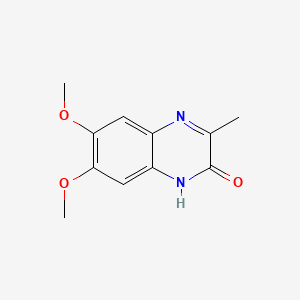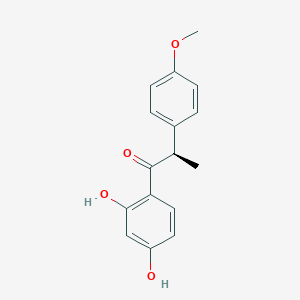
(2r)-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "(2R)-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one" often involves reactions like Claisen-Schmidt condensation and hydroboration. These methods are crucial for forming the desired bonds and introducing functional groups into the molecule (Čižmáriková et al., 2020).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques like X-ray diffraction, which reveals the arrangement of atoms within the molecule and their spatial orientation. For example, studies on related molecules have shown specific dihedral angles between different groups, indicating the molecule's three-dimensional conformation (Kapoor et al., 2011).
Chemical Reactions and Properties
Compounds with a structure similar to "(2R)-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one" can undergo various chemical reactions, including cyclopropanation and rearrangements. These reactions are influenced by the presence of functional groups and the overall molecular structure, leading to different reaction pathways and products (Manitto et al., 1999).
科学的研究の応用
Antimicrobial and Antiradical Activity
(2r)-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one and its derivatives have been explored for antimicrobial and antiradical activities. A study by Čižmáriková et al. (2020) synthesized a series of compounds, including similar structures, and tested them against various pathogens like Staphylococcus aureus and Escherichia coli. These compounds exhibited antimicrobial properties, highlighting their potential application in developing new antimicrobial agents. Additionally, their antioxidant activity was determined using DPPH and ABTS.+ methods, suggesting their use in managing oxidative stress-related conditions (Čižmáriková et al., 2020).
Synthesis of Optical Active Intermediates
The compound and its related structures have been utilized in the synthesis of optically active intermediates for pharmaceuticals. For instance, Fan et al. (2008) described the synthesis of an optical active intermediate for (R,R)-formoterol, a medication used for asthma and chronic obstructive pulmonary disease, from a similar compound. This indicates the compound's role in creating intermediates for various pharmacological agents (Fan et al., 2008).
X-ray Structures and Computational Studies
Research has also involved using X-ray diffraction and computational methods to understand the compound's structure and properties. Nycz et al. (2011) conducted a study on similar compounds, providing insights into their molecular geometry and electronic properties, crucial for drug design and material science applications (Nycz et al., 2011).
特性
CAS番号 |
4931-27-5 |
|---|---|
製品名 |
(2r)-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one |
分子式 |
C16H16O4 |
分子量 |
272.29 g/mol |
IUPAC名 |
(2R)-1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C16H16O4/c1-10(11-3-6-13(20-2)7-4-11)16(19)14-8-5-12(17)9-15(14)18/h3-10,17-18H,1-2H3/t10-/m1/s1 |
InChIキー |
CCOJFDRSZSSKOG-SNVBAGLBSA-N |
異性体SMILES |
C[C@H](C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)O)O |
SMILES |
CC(C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)O)O |
正規SMILES |
CC(C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



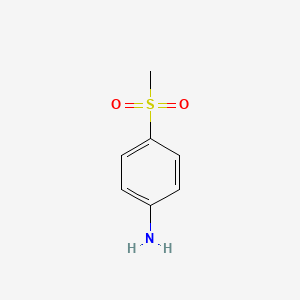
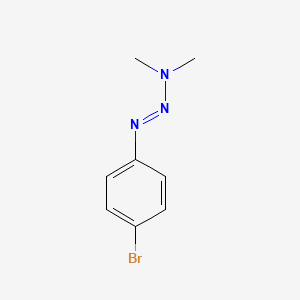

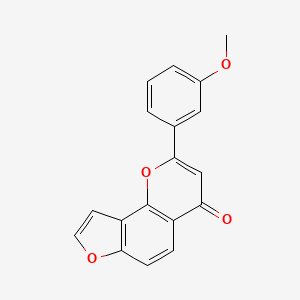
![6-ethyl-3-[[[1-(2-furanylmethyl)-5-tetrazolyl]methyl-(phenylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1202216.png)
![6-amino-4-[4-(2-amino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylic acid methyl ester](/img/structure/B1202218.png)
![3-[[[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl-(2-hydroxyethyl)amino]methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B1202219.png)
![1-[1-[[1-[(4-Methylphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinyl]-5-(trifluoromethyl)benzotriazole](/img/structure/B1202220.png)
![4-[5-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B1202224.png)
![Furan, tetrahydro-2-[(phenylseleno)methyl]-](/img/structure/B1202226.png)
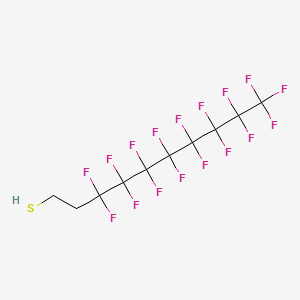
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 2-furoate](/img/structure/B1202228.png)
